Patent

US05525480

Procedure details

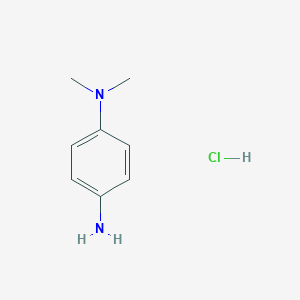

To prepare the starting material N,N-Dimethylindo-aniline (Phenol Blue III)--A solution of 0.075 mole of phenol, 4 g (0.1 mole) of sodium hydroxide, and 8 g (0.06 mole) of sodium acetate in 250 c.c of water was stirred mechanically in a salt-ice bath in such a way as to maintain a temperature of 0° to 5° during the reaction. Two dropping funnels were put in place, one containing 100 cc (0.1 mole) of 5% sodium hypochlorite, the other a solution of 0.05 mole of p-aminodimethylaniline hydrochloride in 100 cc of water. The two solutions were then added simultaneously in the course of forty-five to sixty minutes. The solution became blue after the addition of a few drops of the reagents and the dye soon began to separate. Stirring was then continued for fifteen minutes after completion of the addition and the product was then collected and washed several times with water; the dark blue filtrate, probably containing phenol-indophenol formed by alkaline hydrolysis of the product was discarded. The crude dye was crystallized from ethyl acetate, giving fine, intense violet needles, m.p. 161° [as reported by Gnelm and Bots J. Prakt. Chem., 69:162 (1904)] Yield 7.2 g (63%). This is generally the method of Gnelm and Bots, Supra [see also Heller Ann 392:16 (1912) and Cohen and Phillips, Suppl. No. 74 U.S. Pub. Health Reports 1929].

[Compound]

Name

reagents

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CN([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]2[CH:17]=[CH:16][C:14](=[O:15])[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)C.C1([OH:24])C=CC=CC=1.[OH-].[Na+].C([O-])(=O)C.[Na+].Cl[O-].[Na+].Cl.NC1C=CC(N(C)C)=CC=1>O>[CH:6]1[C:7](=[N:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[CH:9][C:4](=[O:24])[CH:5]=1 |f:2.3,4.5,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

|

Step Two

|

Name

|

|

|

Quantity

|

0.075 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.05 mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NC1=CC=C(N(C)C)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

reagents

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature of 0° to 5°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The two solutions were then added simultaneously in the course of forty-five to sixty minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was then continued for fifteen minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was then collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |